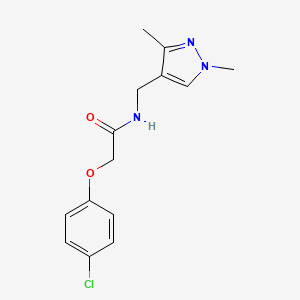

2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-10-11(8-18(2)17-10)7-16-14(19)9-20-13-5-3-12(15)4-6-13/h3-6,8H,7,9H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCNRDXJCSOYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(=O)COC2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide typically involves the following steps:

Formation of the Chlorophenoxy Intermediate: The starting material, 4-chlorophenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(4-chlorophenoxy)acetic acid.

Coupling with Pyrazole Derivative: The 2-(4-chlorophenoxy)acetic acid is then coupled with a pyrazole derivative, such as 1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole moiety.

Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit potent anticancer properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various cancer cell lines. In one study, a related pyrazole derivative demonstrated significant inhibition of cell proliferation in A375 melanoma cells with an IC50 value of 4.2 μM .

The presence of the 4-chlorophenoxy group in the structure of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide may enhance its therapeutic potential by improving bioavailability and selectivity towards cancerous cells .

Anti-inflammatory Properties

The pyrazole derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound have shown promising results in reducing inflammation markers in vitro. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. SAR studies on pyrazole derivatives reveal that modifications to the phenyl ring can significantly influence their pharmacological properties. The introduction of electron-withdrawing groups like chlorine enhances the compound's potency against various biological targets .

Synthesis and Evaluation

A recent synthesis of this compound involved a multi-step process starting from readily available precursors. The compound was evaluated for its anticancer activity using various cell lines, revealing IC50 values that suggest it could be a viable candidate for further development as an anticancer agent .

Comparative Analysis with Other Compounds

In comparative studies with related compounds, this compound exhibited superior activity against specific cancer cell lines compared to other pyrazole derivatives lacking the chlorophenoxy group. This highlights the importance of structural modifications in enhancing therapeutic efficacy .

Data Table: Summary of Findings

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial cell walls or protein synthesis pathways. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Chlorinated Aromatic Groups: The 4-chlorophenoxy group in the target compound is structurally analogous to 4-chlorophenyl in and dichlorophenoxy in . Chlorine substituents enhance lipophilicity and target binding, as seen in enzyme inhibition .

- Amide Linker : The acetamide backbone is conserved across all compounds, facilitating hydrogen bonding with biological targets.

Structure-Activity Relationship (SAR) Trends

Chlorine Position: Para-substitution (4-chlorophenoxy) optimizes steric and electronic effects for enzyme inhibition , whereas ortho-substitution (2,4-dichlorophenoxy in ) may reduce bioavailability.

Pyrazole Substitution : Methyl groups enhance metabolic stability over polar groups (e.g., –CN), though at the cost of reduced antifungal activity .

Amide Flexibility : Rigid linkers (e.g., pyrimidine in ) limit conformational freedom, while flexible –CH2– spacers (as in the target compound) improve target accommodation.

Biological Activity

2-(4-chlorophenoxy)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide, a compound featuring a pyrazole moiety, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its anticancer properties, anti-inflammatory effects, and other pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 250.681 g/mol. The structure includes a chlorophenoxy group and a dimethylpyrazole moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. Various cell line assays have been conducted to evaluate its cytotoxic effects.

Case Studies and Findings

- In Vitro Cytotoxicity :

- Mechanism of Action :

- Comparative Efficacy :

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent.

Research Findings

- Inflammation Models :

- Mechanistic Insights :

Summary of Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity Type | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 3.79 µM | Apoptosis induction |

| NCI-H460 | 12.50 µM | Aurora-A kinase inhibition | |

| Anti-inflammatory | In vitro models | Not specified | NF-kB pathway inhibition |

Q & A

SAR trends :

- Position 1 : Bulky groups (e.g., isopropyl) enhance steric shielding, improving metabolic stability.

- Position 3 : Electron-donating groups (e.g., -OCH) increase hydrogen-bonding potential with target enzymes .

Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?

- Techniques :

- HRMS : Identify hydrolyzed products (e.g., 4-chlorophenoxyacetic acid) via exact mass matching (<5 ppm error).

- NMR kinetics : Monitor acetamide hydrolysis in DO at 37°C (pseudo-first-order rate constants).

- Raman spectroscopy : Detect crystalline polymorphs affecting solubility and stability .

Q. How can crystallographic data inform the design of co-crystals or salts to enhance solubility?

- Strategy :

Co-former screening : Test carboxylic acids (e.g., succinic acid) for hydrogen-bonding compatibility.

PXRD : Confirm new diffraction patterns (2θ shifts >1° indicate successful co-crystallization).

Solubility testing : Use shake-flask method in PBS (pH 7.4); target >50 µg/mL .

Q. What mechanisms underlie the compound’s instability under acidic conditions, and how can formulations mitigate this?

- Degradation pathway : Acid-catalyzed hydrolysis of the acetamide group generates 4-chlorophenol and pyrazole derivatives, confirmed by LC-MS .

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.